molecular formula C36H48N4O8 B560216 Isamoltane hemifumarate

Isamoltane hemifumarate

Cat. No.: B560216
M. Wt: 664.8 g/mol
InChI Key: MCHSBYUSDSJLAQ-WXXKFALUSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Isamoltane hemifumarate primarily targets the 5-HT1B receptor and the β-adrenoceptor . The 5-HT1B receptor is a subtype of the 5-HT receptor that binds the neurotransmitter serotonin, also known as 5-hydroxytryptamine (5-HT). The β-adrenoceptor is a type of adrenergic receptor that interacts with the hormone adrenaline.

Mode of Action

This compound acts as a selective antagonist of the 5-HT1B receptor . This means it binds to the receptor and blocks its activation by serotonin. It inhibits the binding of [125I]ICYP to 5-HT1B recognition sites in rat brain membranes with an IC50 of 39 nM . Additionally, this compound is also a β-adrenoceptor ligand, with an IC50 of 8.4 nM .

Biochemical Pathways

This compound affects the serotonin and adrenergic signaling pathways. By blocking the 5-HT1B receptor, it can modulate the effects of serotonin in the brain. It also interacts with the β-adrenoceptor, which plays a role in the body’s response to stress and panic .

Result of Action

This compound shows anxiolytic activity , meaning it can reduce anxiety It reduces 5-HTP accumulation in the striatum .

Preparation Methods

The synthesis of Isamoltane hemifumarate involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The industrial production methods typically involve the use of specific reagents and catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Isamoltane hemifumarate undergoes various chemical reactions, including:

Scientific Research Applications

Isamoltane hemifumarate has been extensively studied for its applications in:

Comparison with Similar Compounds

Compared to other 5-HT1B receptor antagonists, Isamoltane hemifumarate is unique due to its high selectivity and affinity for β-adrenergic receptors. Similar compounds include:

Properties

IUPAC Name

(E)-but-2-enedioic acid;1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H22N2O2.C4H4O4/c2*1-13(2)17-11-14(19)12-20-16-8-4-3-7-15(16)18-9-5-6-10-18;5-3(6)1-2-4(7)8/h2*3-10,13-14,17,19H,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHSBYUSDSJLAQ-WXXKFALUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H48N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the primary mechanism of action of isamoltane hemifumarate?

A1: this compound acts as a selective antagonist of the 5-hydroxytryptamine 1B (5-HT1B) receptor [1, 2, 3]. This means it binds to this receptor subtype and blocks the actions of serotonin (5-HT), preventing it from exerting its effects.

Q2: What role does the 5-HT1B receptor play in the context of the studies provided?

A2: Research suggests that the 5-HT1B receptor is involved in various physiological processes, including nociception (pain perception) and cerebral blood flow regulation.

    Q3: How does blocking the 5-HT1B receptor with this compound affect intracellular signaling?

    A3: Research using a hypothalamic neuronal cell model demonstrated that this compound effectively attenuated the decrease in forskolin-induced cAMP levels and the increase in intracellular calcium (Ca2+) typically triggered by 5-HT1B receptor activation [2]. This highlights the compound's ability to interfere with downstream signaling pathways associated with this receptor.

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